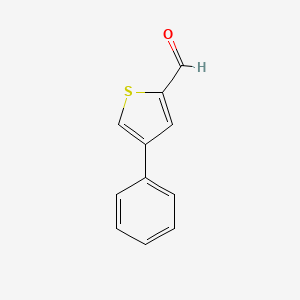

4-Phenylthiophene-2-carbaldehyde

CAS No.: 26170-87-6

Cat. No.: VC2442548

Molecular Formula: C11H8OS

Molecular Weight: 188.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26170-87-6 |

|---|---|

| Molecular Formula | C11H8OS |

| Molecular Weight | 188.25 g/mol |

| IUPAC Name | 4-phenylthiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H8OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H |

| Standard InChI Key | TXIFKGWOQSVIMZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CSC(=C2)C=O |

| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=C2)C=O |

Introduction

Basic Structural Properties and Identification

4-Phenylthiophene-2-carbaldehyde (C₁₁H₈OS) is a heterocyclic compound consisting of a thiophene ring with a phenyl group at the 4-position and an aldehyde group at the 2-position. This structural arrangement contributes to its distinct chemical reactivity and physical properties .

Chemical Identity

The compound is characterized by several key identifiers that facilitate its cataloging and reference in chemical databases and literature:

| Parameter | Value |

|---|---|

| IUPAC Name | 4-phenylthiophene-2-carbaldehyde |

| CAS Registry Number | 26170-87-6 |

| Molecular Formula | C₁₁H₈OS |

| Molecular Weight | 188.25 g/mol |

| SMILES | C1=CC=C(C=C1)C2=CSC(=C2)C=O |

| InChI | InChI=1S/C11H8OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H |

| InChIKey | TXIFKGWOQSVIMZ-UHFFFAOYSA-N |

Table 1: Chemical identifiers for 4-Phenylthiophene-2-carbaldehyde

Common Synonyms

The compound is known by several synonymous names in scientific literature:

-

4-phenylthiophene-2-carboxaldehyde

-

2-Thiophenecarboxaldehyde, 4-phenyl-

Physical and Chemical Properties

Structural Characteristics

4-Phenylthiophene-2-carbaldehyde possesses a planar conjugated system with the phenyl and thiophene rings primarily existing in a coplanar arrangement, allowing for extended π-electron delocalization. This structural feature contributes significantly to its electronic and optical properties .

Spectroscopic Properties

The compound exhibits distinctive spectroscopic characteristics that aid in its identification and purity assessment. Spectroscopic data from nuclear magnetic resonance (NMR) analysis reveals key structural features:

-

¹H-NMR spectrum shows a multiplet in the δ 7.3–7.5 ppm region attributable to the aryl protons

-

Two singlets at δ 7.8 ppm and δ 8.1 ppm corresponding to the protons at positions 3 and 5 in the thiophene ring

-

The aldehyde proton presents as a single peak at δ 9.95 ppm

-

Mass spectrometry confirms its molecular weight with a molecular ion peak at m/z 188

Electrical and Optical Properties

Recent research has characterized several important physical properties of 4-phenylthiophene-2-carbaldehyde that make it potentially valuable for electronic applications:

| Property | Value |

|---|---|

| Dielectric constant | 3.03 |

| Loss tangent | 0.003 |

| Optical bandgap | 3.24 eV |

Table 2: Electrical and optical properties

These properties position the compound as a promising candidate for flexible substrate materials in electronic applications, with particular relevance to microwave dielectric antenna development .

Predicted Collision Cross Section Data

Mass spectrometry collision cross-section (CCS) predictions provide valuable information for analytical applications:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.03687 | 138.8 |

| [M+Na]⁺ | 211.01881 | 152.8 |

| [M+NH₄]⁺ | 206.06341 | 149.2 |

| [M+K]⁺ | 226.99275 | 144.5 |

| [M-H]⁻ | 187.02231 | 143.6 |

| [M+Na-2H]⁻ | 209.00426 | 147.7 |

| [M]⁺ | 188.02904 | 142.7 |

| [M]⁻ | 188.03014 | 142.7 |

Table 3: Predicted collision cross section data for various adducts

Synthesis Methodologies

Several synthetic approaches have been documented for preparing 4-Phenylthiophene-2-carbaldehyde, each offering distinct advantages depending on the starting materials and desired scale.

Suzuki-Miyaura Coupling Method

The Suzuki-Miyaura coupling reaction represents one of the most efficient routes for synthesizing 4-Phenylthiophene-2-carbaldehyde. This approach involves the palladium-catalyzed cross-coupling of arylboronic acids or esters with suitable thiophene precursors:

-

Reaction of thiophene precursors with phenylboronic ester in 4:1 toluene/water

-

Catalysis using 5 mol% of a Pd(0) catalyst

-

K₃PO₄ serves as the base in the reaction

-

Moderate to excellent yields (reported good yield for 4-Phenylthiophene-2-carbaldehyde)

This method is particularly valuable for creating various 4-arylthiophene-2-carbaldehyde derivatives by modifying the arylboronic acid component.

Ring-Opening/Annulation Method

An alternative synthetic pathway involves a ring-opening/annulation reaction sequence:

-

Starting from 1-cyclopropyl-1-phenylethanol (1a) and potassium sulfide (K₂S)

-

Reaction conducted in dimethyl sulfoxide (DMSO) at elevated temperatures (140°C)

-

Reaction time of approximately 8 hours under air atmosphere

-

Product confirmed by single-crystal XRD analysis

The mechanism likely involves cyclopropyl ring opening followed by sulfuration and annulation to form the thiophene ring.

Optimization Parameters for Synthesis

Research has identified several critical parameters that significantly impact the yield and purity of 4-Phenylthiophene-2-carbaldehyde:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Sulfur source | Potassium sulfide (K₂S) | Superior to elemental sulfur, Na₂S·9H₂O, Na₂S₂O₃·5H₂O, K₂S₂O₃, NH₄HS, and NaHS |

| Solvent | DMSO | Essential for the sulfuration/annulation process; other solvents (DMF, toluene, acetonitrile, ethanol, DCM) were ineffective |

| Temperature | 140°C | Significant decrease in yield at lower temperatures |

| Atmosphere | Air | Comparable yields under air, argon, or oxygen atmospheres |

Table 4: Optimization parameters for the synthesis of 4-Phenylthiophene-2-carbaldehyde via ring-opening/annulation

Applications in Materials Science

Flexible Substrate Material Applications

One of the most promising applications for 4-Phenylthiophene-2-carbaldehyde is in the development of flexible substrate materials for electronic components:

-

Functions as a substrate material with significant mechanical flexibility and light weight

-

When fabricated into a substrate with a copper patch, microstrip feeding technique, and partial ground plane, demonstrates an effective impedance bandwidth of 3.8 GHz

-

Exhibits an averaged radiation efficiency of 81% throughout the frequency band of 5.4-9.2 GHz

-

Shows potential for applications in wearable electronics and flexible circuit boards

Recent Research Developments

Materials Science Innovations

Research has demonstrated the potential of 4-Phenylthiophene-2-carbaldehyde as a novel flexible substrate material, with electromagnetic simulation software and experimental analysis confirming its suitability for microwave applications. The material has shown excellent performance characteristics including high radiation efficiency and significant mechanical flexibility .

Synthetic Chemistry Advancements

Recent developments in synthetic methodologies have expanded access to 4-Phenylthiophene-2-carbaldehyde and its derivatives:

-

Improved Suzuki-Miyaura coupling techniques allow for more efficient synthesis

-

Novel ring-opening/annulation strategies provide alternative synthetic routes

-

Crystal structure data has enhanced understanding of its structural features

Future Research Directions

Several promising avenues for future investigation of 4-Phenylthiophene-2-carbaldehyde include:

-

Further exploration of its electronic properties for advanced materials applications

-

Development of more efficient and environmentally friendly synthetic routes

-

Investigation of potential applications in optoelectronic devices

-

Exploration of its utility as a precursor for pharmaceutical and agrochemical compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume